1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid
Description
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-[3-(dimethylsulfamoyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)18(16,17)10-5-3-4-9(8-10)12(6-7-12)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
YXGDVGXUPSQOJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
- Cancer Treatment
-
Anti-inflammatory Properties
- Its structural features suggest potential anti-inflammatory effects, which are being explored in the context of chronic inflammatory diseases. Studies have shown that similar sulfamoyl compounds exhibit significant anti-inflammatory activity, indicating that this compound may share similar properties .
- Drug Delivery Systems
Case Study 1: Inhibition of TTK Kinase
A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of 1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid were screened for their ability to inhibit TTK kinase. The results indicated a strong correlation between structural modifications and inhibitory potency, paving the way for further optimization of these compounds as anticancer agents .
Case Study 2: Anti-inflammatory Activity
Research conducted on sulfamoyl compounds revealed their effectiveness in reducing inflammation markers in animal models. The study highlighted the potential of these compounds to modulate immune responses, suggesting that this compound could be developed into a therapeutic agent for treating inflammatory diseases .
Mechanism of Action
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The table below compares key structural attributes of the target compound with analogs:
Key Observations:
- Electronic Effects: The sulfamoyl group in the target compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid compared to electron-donating groups (e.g., methoxy in ). Chloro and bromo substituents () are moderately electron-withdrawing but lack the hydrogen-bonding capacity of sulfamoyl.
- Polarity and Solubility: Sulfamoyl and carboxylic acid groups increase polarity, suggesting higher water solubility compared to carboxamide derivatives (e.g., ).
Biological Activity
1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₁O₄S
- Molecular Weight : 269.32 g/mol
- CAS Number : 1356551-07-9
The compound features a cyclopropanecarboxylic acid core, which is modified by a sulfamoyl group and a phenyl ring. This unique structure is hypothesized to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focused on the inhibition of the mitotic kinase TTK, which is implicated in cancer cell proliferation, demonstrated that derivatives with sulfamoyl groups can effectively inhibit TTK activity. This inhibition leads to reduced cancer cell viability in vitro, suggesting potential as a therapeutic agent in oncology .
Insecticidal Properties
Insecticidal studies have shown that cyclopropanecarboxylic acids can have high insecticidal activity with low toxicity to mammals. Compounds with similar structures have been tested against various pests, including green rice leafhoppers (Nephotettix cincticeps), showing effective mortality rates at low concentrations (LC50 values) after exposure . This suggests that this compound may possess similar insecticidal properties, making it a candidate for agricultural applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes, inhibiting their function and disrupting metabolic pathways in both cancer cells and insects.
- Cell Cycle Disruption : By targeting kinases like TTK, the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid typically involves:
- Introduction of the N,N-dimethylsulfamoyl group onto a phenyl ring.
- Formation of the cyclopropane ring attached to the substituted phenyl.
- Installation or transformation of the carboxylic acid functionality on the cyclopropane ring.
These steps are often carried out sequentially, with careful control of reaction conditions to preserve stereochemistry and functional group integrity.
Preparation of the Aromatic Sulfamoyl Intermediate
The N,N-dimethylsulfamoyl group is introduced onto the phenyl ring generally via sulfonylation reactions using sulfamoyl chlorides or related reagents. This step requires:
- Selection of appropriate aromatic substrates (e.g., 3-aminophenyl derivatives).
- Reaction with N,N-dimethylsulfamoyl chloride under controlled conditions (e.g., base presence, temperature control) to yield 3-(N,N-dimethylsulfamoyl)phenyl intermediates.
This intermediate serves as the aromatic component for subsequent cyclopropanation.
Cyclopropanation of the Aromatic Substituted Alkene or Acid Derivative
The cyclopropane ring is formed by cyclopropanation of an alkene or related precursor attached to the aromatic ring. Common methods include:
- Use of diazo compounds such as ethyl diazoacetate in the presence of transition metal catalysts (e.g., ruthenium complexes) to generate cyclopropane rings stereoselectively.
- Alternative approaches involve the reaction of α-halogenocarboxylic acid derivatives with malonic acid derivatives under basic conditions to form cyclopropane carboxylic acid derivatives.
For example, a process described in patent literature involves reacting α-halogenocarboxylic acid derivatives with malonic acid derivatives in the presence of bases like potassium carbonate in solvents such as dimethylformamide at controlled temperatures (0–100 °C) to yield cyclopropane intermediates.
Functional Group Transformations to Carboxylic Acid
Following cyclopropanation, ester groups on the cyclopropane ring are hydrolyzed to carboxylic acids:
- Hydrolysis is typically performed under basic conditions using sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents at temperatures between 10 °C and 80 °C.
- The reaction mixture is then acidified to precipitate the carboxylic acid.
- Decarboxylation or partial hydrolysis steps may be employed to adjust the substitution pattern on the cyclopropane ring.
For instance, hydrolysis of cyclopropane esters to the corresponding carboxylic acids is followed by acidification and extraction with organic solvents such as methylene chloride, drying, and concentration to isolate the acid product.
Representative Detailed Preparation Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Sulfamoylation | N,N-dimethylsulfamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Introduction of N,N-dimethylsulfamoyl group onto 3-aminophenyl derivative | High yield, requires moisture control |
| 2. Cyclopropanation | α-halogenocarboxylic acid derivative + malonic acid diester, base (K2CO3), DMF, 0–100 °C | Formation of cyclopropane ring via nucleophilic substitution and ring closure | Moderate to good yield (50–75%) |
| 3. Hydrolysis | NaOH or KOH, methanol/water, reflux 10–18 h | Conversion of ester groups to carboxylic acid | High yield (up to 92%) |
| 4. Acidification and Extraction | HCl to pH ~2, extraction with methylene chloride, drying | Isolation of carboxylic acid product | Purity improved by recrystallization or distillation |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the cyclopropanation step; potassium carbonate in DMF is preferred for good conversion and manageable reaction temperatures.
- Hydrolysis under reflux with sodium hydroxide in methanol/water mixtures provides efficient ester cleavage without racemization or decomposition.
- Purification by acidification and organic extraction yields the acid in high purity suitable for further applications.
- Alternative cyclopropanation methods using diazo compounds and transition metal catalysts (e.g., ruthenium complexes) allow stereoselective synthesis but may require expensive reagents and careful handling.
- Temperature control during crystallization and solvent removal is essential to obtain the acid in crystalline form with desired stereochemistry and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Base for cyclopropanation | K2CO3, NaOH, or KOH | Influences reaction rate and yield |
| Solvent for cyclopropanation | DMF, DMSO | Solubilizes reactants, affects selectivity |
| Temperature (cyclopropanation) | 0–100 °C | Controls reaction kinetics and side reactions |
| Hydrolysis conditions | Reflux in methanol/water, 10–18 h | Completes ester to acid conversion |
| Acidification pH | ~2 | Precipitates acid product for isolation |
| Extraction solvent | Methylene chloride, ether | Efficient separation of organic product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
